molecular formula C17H16N6O2 B2755014 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034414-46-3

2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide

Cat. No.: B2755014
CAS No.: 2034414-46-3
M. Wt: 336.355
InChI Key: WEYYSJWWNQEWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic small molecule research compound designed for investigative purposes. This acetamide derivative features a complex structure combining an indole moiety, known for its prevalence in bioactive molecules, with a methoxy-substituted [1,2,4]triazolo[4,3-a]pyrazine system, a scaffold recognized for its potential in medicinal chemistry . Compounds based on similar acetamide-linked heterocyclic frameworks have demonstrated significant research utility in various biological contexts, particularly as inhibitors of tubulin polymerization, which is a key mechanism for investigating anti-mitotic and anti-cancer strategies . The structural architecture of this molecule, particularly the methoxy group on the triazolopyrazine ring, may influence its physicochemical properties and biomolecular interactions, potentially making it valuable for studying kinase inhibition pathways or inflammatory processes, as seen with structurally related triazolopyrazine and triazolopyridine derivatives documented in patent literature . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

2-indol-1-yl-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-25-17-16-21-20-14(23(16)9-7-18-17)10-19-15(24)11-22-8-6-12-4-2-3-5-13(12)22/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYYSJWWNQEWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a hybrid molecule that combines indole and triazole moieties, both of which are known for their diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from commercially available indole derivatives and triazole precursors. The synthetic route often includes:

  • Formation of the Triazole Ring : Utilizing cyclization reactions involving appropriate azides and alkynes or through metal-catalyzed methods.
  • Indole Integration : The indole moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Acetamide Formation : The final product is obtained through acylation of the amine with acetic anhydride or acetyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and triazole structures. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
H12MGC-8039.47ERK signaling pathway inhibition
H12HCT-1169.58Induction of apoptosis and G2/M arrest
H12MCF-713.1Regulation of cell cycle proteins

The compound H12 exhibited superior activity compared to standard chemotherapeutics like 5-FU, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

Compounds with triazole rings have been extensively studied for their antimicrobial properties. Research indicates that the presence of the triazole moiety enhances the efficacy against various bacterial strains. For example, derivatives similar to our compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating apoptotic markers.
  • Cell Cycle Arrest : The compound can cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

  • Study on MGC-803 Cells : A compound structurally related to our target was tested and resulted in significant inhibition of cell growth with an IC50 value indicating potent activity.
    "The compound induced apoptosis in MGC-803 cells through modulation of pro-apoptotic and anti-apoptotic proteins" .
  • Broader Antitumor Activity : In a broader study involving multiple cancer cell lines (MCF-7, HCT116), compounds with indole and triazole derivatives showed promising results in inhibiting tumor growth and inducing cell death.

Comparison with Similar Compounds

Structural Analogues of [1,2,4]Triazolo[4,3-a]Pyrazine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name/ID Core Structure Substituents Key Features Potential Biological Activity
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine 8-methoxy, N-((indol-1-yl)methyl)acetamide Enhanced solubility (methoxy), indole for target binding Kinase inhibition, DNA interaction (inferred)
9c () Benzodiazolyl-phenoxymethyl triazole 4-bromophenylthiazole Bromine increases lipophilicity and binding affinity Cytotoxicity via DNA intercalation
Compound in [1,2,4]Triazolo[4,3-a]quinoxaline Fluorophenyl, sulfanyl Fluorine enhances metabolic stability; TopoII inhibition Anticancer (TopoII inhibition, apoptosis)
Compound [1,2,4]Triazolo[4,3-a]pyrazin-3-one 3-methylpiperidinyl, methylsulfanylphenyl Methylsulfanyl improves membrane permeability Kinase modulation (hypothesized)
73 () [1,2,4]Triazolo[4,3-a]pyrazin-3-one 3,5-di-tert-butyl-4-methoxyphenyl Bulky tert-butyl groups enhance steric hindrance Potential kinase or protease inhibition
Key Observations:
  • Methoxy vs. Halogen Substituents : The target compound’s 8-methoxy group likely improves solubility compared to halogenated analogs (e.g., 9c with bromine), which prioritize target affinity .
  • Core Heterocycle Differences: Quinoxaline-based analogs () exhibit TopoII inhibition, whereas pyrazine derivatives () may favor kinase targets due to planar heteroaromatic systems .

Contradictions and Uncertainties

  • Biological Target Ambiguity: While highlights TopoII inhibition in triazoloquinoxalines, the target compound’s pyrazine core and indole group may prioritize kinase targets, as seen in ’s amino-substituted triazolopyrazinones .

Q & A

Q. What are the critical steps in synthesizing 2-(1H-indol-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling of indole and triazolopyrazine moieties. Key steps include:
  • Indole activation : Use of coupling agents like EDC/HOBt for amide bond formation.
  • Triazolopyrazine functionalization : Methoxy group introduction via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
  • Optimization : Temperature control (10–80°C) minimizes side reactions; solvent selection (DMF for polar intermediates) enhances yield .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., indole C-1 substitution at δ 7.8–8.2 ppm) and methoxy group integration (δ 3.9–4.1 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 409.1542) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 58.03%, H: 3.51%) .
  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .

Q. What in vitro models are recommended for initial bioactivity screening?

  • Methodological Answer :
  • Kinase inhibition assays : Use recombinant kinases (e.g., Aurora A, JAK2) with ADP-Glo™ kits to measure IC₅₀ values .
  • Anticancer activity : MTT assays on cell lines (e.g., HCT-116, MCF-7) with dose-response curves (1–100 µM) .
  • Antimicrobial testing : Broth microdilution against S. aureus and E. coli (MIC determination) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
  • Control experiments : Include off-target panels (e.g., 100+ kinases) to rule out nonspecific binding .
  • Metabolic stability : Assess compound degradation in liver microsomes (e.g., human/rat) to explain potency drops in cellular vs. enzymatic assays .

Q. What computational strategies predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4UB) to identify key residues (e.g., hinge region hydrogen bonds) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational changes .
  • Free energy calculations : MM-GBSA quantifies binding affinity differences between analogs .

Q. How can synthetic routes be optimized for scalability and reproducibility?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, solvent ratios, and catalyst loadings (e.g., Pd/C for hydrogenation) to identify robust conditions .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress and intermediates .
  • Crystallization engineering : Use anti-solvent addition (water) to control particle size and polymorph formation .

Q. What strategies validate structure-activity relationships (SAR) for analogs?

  • Methodological Answer :
  • Analog synthesis : Modify indole (e.g., 5-F, 7-CH₃) and triazolopyrazine (e.g., Cl, CF₃) substituents .
  • Bioisosteric replacement : Replace methoxy with ethoxy or cyclopropyloxy to assess steric/electronic effects .
  • 3D-QSAR models : CoMFA/CoMSIA correlates molecular fields (steric, electrostatic) with activity trends .

Q. How are solubility and stability challenges addressed during formulation?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes .
  • Stability studies : Forced degradation (40°C/75% RH, 14 days) identifies hydrolytic sensitivity; lyophilization improves shelf life .
  • Salt formation : Screen counterions (HCl, mesylate) for improved crystallinity and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.